Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI)
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Overview
Description
Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) is a chiral amine compound with a complex structure It is characterized by the presence of a benzene ring, a methanamine group, and an alpha-methyl-4-(2-methylpropyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine derivatives followed by chiral resolution to obtain the desired enantiomer. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes or the use of chiral catalysts to ensure high enantiomeric purity. The scalability of these methods is crucial for producing large quantities required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like sodium azide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: A structurally related compound with different substituents.
Benzeneacetaldehyde, alpha-methyl-: Another similar compound with distinct functional groups.
Uniqueness
Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI) is unique due to its specific chiral configuration and the presence of the alpha-methyl-4-(2-methylpropyl) group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)-, (S)-(9CI), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H19N |
---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m0/s1 |
InChI Key |
OLAOEFIPECGPEM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
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